N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide
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Overview
Description
N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4’-bipiperidine]-1’-sulfonamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a bipiperidine moiety linked to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4’-bipiperidine]-1’-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 5-(trifluoromethyl)pyridine-2-ol with N,N-dimethyl-4-piperidone under specific conditions to form the desired bipiperidine structure. This is followed by sulfonation using sulfonyl chloride reagents to introduce the sulfonamide group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled environments to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4’-bipiperidine]-1’-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The trifluoromethyl group and pyridine ring can participate in nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4’-bipiperidine]-1’-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4’-bipiperidine]-1’-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the bipiperidine moiety facilitates its interaction with biological molecules. The sulfonamide group is known for its ability to inhibit certain enzymes, making this compound a potential candidate for enzyme inhibition studies .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-piperidine-1-sulfonamide
- N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4’-bipiperidine]-1’-carboxamide
- N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4’-bipiperidine]-1’-phosphonamide
Uniqueness
The uniqueness of N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4’-bipiperidine]-1’-sulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide group provides strong binding interactions with biological targets .
Properties
IUPAC Name |
N,N-dimethyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidine-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27F3N4O3S/c1-23(2)29(26,27)25-11-5-15(6-12-25)24-9-7-16(8-10-24)28-17-4-3-14(13-22-17)18(19,20)21/h3-4,13,15-16H,5-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTBGCKXGKNVMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27F3N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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